3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 313536-71-9
VCID: VC2343210
InChI: InChI=1S/C12H13BrN2O/c1-2-3-4-11-14-12(15-16-11)9-5-7-10(13)8-6-9/h5-8H,2-4H2,1H3
SMILES: CCCCC1=NC(=NO1)C2=CC=C(C=C2)Br
Molecular Formula: C12H13BrN2O
Molecular Weight: 281.15 g/mol

3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole

CAS No.: 313536-71-9

Cat. No.: VC2343210

Molecular Formula: C12H13BrN2O

Molecular Weight: 281.15 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole - 313536-71-9

Specification

CAS No. 313536-71-9
Molecular Formula C12H13BrN2O
Molecular Weight 281.15 g/mol
IUPAC Name 3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole
Standard InChI InChI=1S/C12H13BrN2O/c1-2-3-4-11-14-12(15-16-11)9-5-7-10(13)8-6-9/h5-8H,2-4H2,1H3
Standard InChI Key FIZMKFPRRLZZCI-UHFFFAOYSA-N
SMILES CCCCC1=NC(=NO1)C2=CC=C(C=C2)Br
Canonical SMILES CCCCC1=NC(=NO1)C2=CC=C(C=C2)Br

Introduction

Chemical Structure and Properties

3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole is characterized by a five-membered heterocyclic 1,2,4-oxadiazole core substituted with specific functional groups. The compound features a 4-bromophenyl moiety at position 3 and a butyl chain at position 5 of the oxadiazole ring. This structural arrangement contributes to its distinctive chemical and biological properties, making it valuable for various applications in medicinal chemistry and materials science.

The compound is formally identified by the following chemical information:

PropertyValue
CAS Number313536-71-9
Molecular FormulaC₁₂H₁₃BrN₂O
Molecular Weight281.15 g/mol
IUPAC Name3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole
MDL NumberMFCD00635531
InChIInChI=1S/C12H13BrN2O/c1-2-3-4-11-14-12(15-16-11)9-5-7-10(13)8-6-9/h5-8H,2-4H2,1H3
InChIKeyFIZMKFPRRLZZCI-UHFFFAOYSA-N
SMILESCCCCC1=NC(=NO1)C2=CC=C(C=C2)Br

Table 1: Chemical Identification and Properties of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole

Physical and chemical properties of this compound include:

PropertyValue
Physical StateSolid (at standard conditions)
Boiling Point365.3±44.0 °C (Predicted)
Density1.364±0.06 g/cm³ (Predicted)
Recommended Storage Temperature2-8°C
pKa-0?±0.37 (Predicted)

Table 2: Physical and Chemical Properties of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole

The 1,2,4-oxadiazole core of this compound is known for its bioisosteric relationship with amide and ester bonds, making it particularly valuable in medicinal chemistry applications. This characteristic allows it to mimic the spatial and electronic features of these functional groups while potentially offering improved metabolic stability, bioavailability, or receptor binding properties.

Synthesis Methods

The synthesis of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole can be achieved through several established methods, which are typically applicable to the broader class of 3,5-disubstituted 1,2,4-oxadiazoles. These methods generally involve the formation of the oxadiazole ring through cyclization reactions using appropriate precursors.

Condensation Reactions

One of the primary methods for synthesizing this compound involves condensation reactions between amidoximes and carboxylic acid derivatives. In this approach, 4-bromobenzamidoxime is reacted with a butanoic acid derivative in the presence of coupling agents or dehydrating reagents to form the target oxadiazole .

Optimization for Parallel Synthesis

The synthesis of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole has been optimized for parallel chemistry applications, allowing for efficient production of libraries of related compounds. This approach is particularly valuable in medicinal chemistry for structure-activity relationship studies .

The optimized conditions for parallel synthesis of this and related compounds include:

  • Use of EDC as the coupling agent

  • HOAt (1-hydroxy-7-azabenzotriazole) as an additive to enhance coupling efficiency

  • Triethylamine as the base

  • Heating at 100°C for 3 hours to promote cyclodehydration

  • Extraction with chloroform and water washing to purify the product

MechanismDescription
Apoptosis InductionMany 1,2,4-oxadiazole derivatives induce programmed cell death in cancer cells
Enzyme InhibitionInhibition of critical enzymes such as EGFR and Src that are involved in cancer cell proliferation
Cell Cycle ArrestAbility to arrest cell proliferation at specific phases of the cell cycle, particularly the G1 phase
Caspase ActivationIncreasing caspase-3/7 activity, triggering apoptotic pathways

Table 3: Anticancer Mechanisms of 1,2,4-Oxadiazole Derivatives

Studies on related compounds with bromophenyl substitutions have shown promising cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and human melanoma (MEL-8) cell lines. The presence of the bromine atom on the phenyl ring appears to contribute significantly to the anticancer activity of these compounds .

Antimicrobial Applications

1,2,4-Oxadiazole derivatives have demonstrated significant antimicrobial properties, suggesting potential applications for 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole in this field. The compound's structural features, including the bromophenyl group and the lipophilic butyl chain, may contribute to its ability to interact with microbial targets.

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for the development of effective therapeutic agents based on the 1,2,4-oxadiazole scaffold.

Key Structural Features

The 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole molecule contains several key structural elements that contribute to its biological activity:

  • 1,2,4-Oxadiazole Core: This heterocyclic ring serves as a bioisostere of amide and ester bonds, potentially improving metabolic stability while maintaining similar spatial and electronic characteristics .

  • 4-Bromophenyl Substituent: The presence of bromine at the para position of the phenyl ring enhances electronic effects and may contribute to improved binding to biological targets. Studies on related compounds have shown that halogen substitutions, particularly bromine, can significantly impact biological activity .

  • Butyl Chain: The alkyl chain at position 5 of the oxadiazole ring introduces lipophilicity, which can influence membrane permeability, bioavailability, and binding to hydrophobic pockets in target proteins.

Comparative Analysis with Related Compounds

Research on structurally similar 1,2,4-oxadiazole derivatives provides insights into how modifications to the basic scaffold affect biological activity:

CompoundStructural DifferenceImpact on Activity
3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazoleShorter alkyl chain (propyl vs. butyl)May affect lipophilicity and binding affinity
3-(4-Bromophenyl)-5-cyclopropyl-1,2,4-oxadiazoleCyclic alkyl group instead of linear chainIntroduces conformational rigidity, potentially affecting receptor interactions
3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazoleBranched alkyl group instead of linear chainIncreased steric bulk may impact binding site accessibility
3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazoleChlorine instead of butyl group at position 5More electronegative substitution, different electronic properties

Table 4: Comparison of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole with Related Compounds

This comparative analysis suggests that both the electronic properties of substituents and their steric characteristics significantly influence the biological activity of these compounds. The optimal combination of these factors depends on the specific biological target and desired application.

Current Research Status and Future Perspectives

Research on 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole remains in relatively early stages, with much of the current knowledge derived from studies on related 1,2,4-oxadiazole derivatives. The growing interest in heterocyclic compounds for medicinal applications suggests several promising directions for future research:

Developing Structure-Activity Relationships

Further investigation of structure-activity relationships through the synthesis and biological evaluation of structural analogs could help identify optimal substitution patterns for specific therapeutic applications. This might include:

  • Modification of the bromine position on the phenyl ring

  • Introduction of additional functional groups on the phenyl ring

  • Variation of the length and branching of the alkyl chain

  • Exploration of other heterocyclic systems that incorporate the 1,2,4-oxadiazole motif

Mechanism of Action Studies

Detailed studies of the molecular mechanisms underlying the biological activities of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole would provide valuable insights for drug design. This could include:

  • Identification of specific molecular targets

  • X-ray crystallography studies of protein-ligand complexes

  • Computational modeling of binding interactions

  • Assessment of cellular pathways affected by the compound

Formulation and Delivery Strategies

Development of effective formulation and delivery strategies could enhance the bioavailability and efficacy of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole for therapeutic applications:

  • Nanoparticle-based delivery systems

  • Prodrug approaches to improve pharmacokinetic properties

  • Targeted delivery strategies for specific tissues or cellular compartments

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